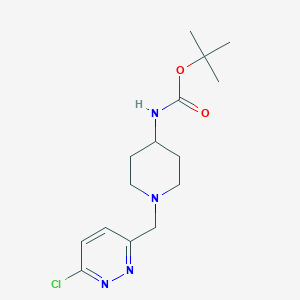
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C15H23ClN4O2 It is a derivative of piperidine and pyridazine, featuring a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine and piperidine.
Formation of Intermediate: The 6-chloropyridazine is reacted with piperidine to form an intermediate compound.
Carbamate Formation: The intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (4-methylpiperidin-4-yl)carbamate: Similar in structure but with a methyl group instead of the chloropyridazine moiety.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Features an aminopyridine group instead of chloropyridazine.
Uniqueness
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-4-yl)carbamate is unique due to the presence of the chloropyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C15H23ClN4O2 |
|---|---|
Molekulargewicht |
326.82 g/mol |
IUPAC-Name |
tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)17-11-6-8-20(9-7-11)10-12-4-5-13(16)19-18-12/h4-5,11H,6-10H2,1-3H3,(H,17,21) |
InChI-Schlüssel |
FHXZENMKGDFTGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


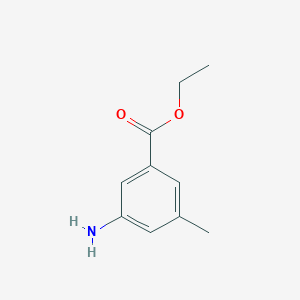
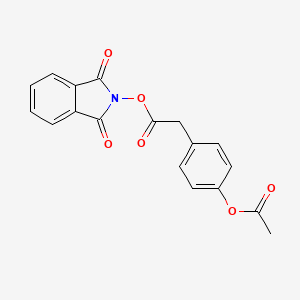
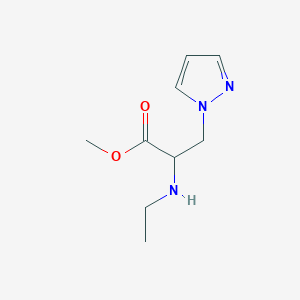
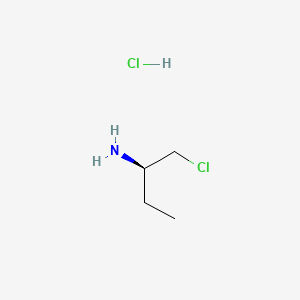
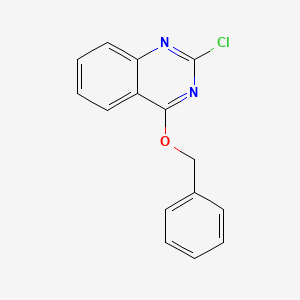
![3-Azabicyclo[3.2.1]octan-8-amine](/img/structure/B13572412.png)
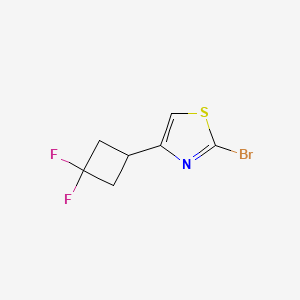
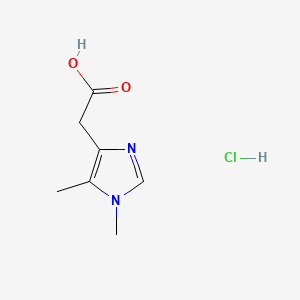

![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
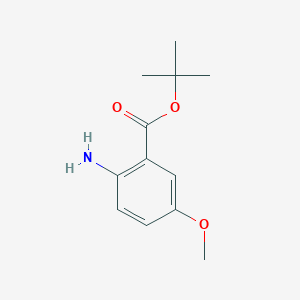
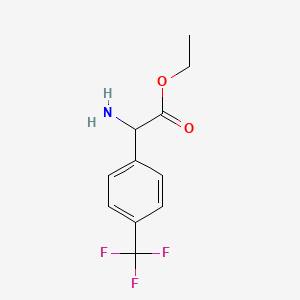
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine](/img/structure/B13572457.png)
